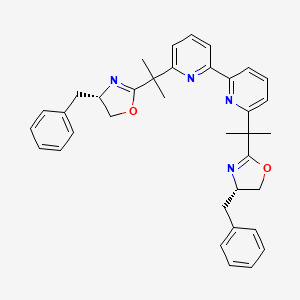
6,6'-Bis(2-((S)-4-benzyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Bis(2-((S)-4-benzyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a bipyridine core with two oxazoline rings attached, making it a versatile ligand in coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis(2-((S)-4-benzyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine typically involves multiple steps. One common method includes the following steps:
Formation of the Oxazoline Rings: This step involves the reaction of an amino alcohol with a carboxylic acid derivative under acidic conditions to form the oxazoline ring.
Attachment to the Bipyridine Core: The oxazoline rings are then attached to the bipyridine core through a series of coupling reactions, often using reagents like palladium catalysts to facilitate the process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-Bis(2-((S)-4-benzyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxazoline rings or the bipyridine core.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazoline rings or bipyridine core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions can introduce various functional groups onto the compound.
Applications De Recherche Scientifique
6,6’-Bis(2-((S)-4-benzyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine has several applications in scientific research:
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their catalytic properties.
Biological Studies: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and metalloenzymes.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of metal-based drugs.
Mécanisme D'action
The mechanism by which 6,6’-Bis(2-((S)-4-benzyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal center, thereby affecting various biochemical and catalytic processes. The molecular targets and pathways involved depend on the specific metal complex formed and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)-pyridines: These compounds also feature a pyridine core with additional functional groups, making them useful in coordination chemistry.
Coumarin Derivatives: While structurally different, coumarin derivatives share some similar applications in biological and medicinal chemistry.
Uniqueness
6,6’-Bis(2-((S)-4-benzyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine is unique due to its specific combination of oxazoline rings and bipyridine core, which provides distinct coordination properties and reactivity. This uniqueness makes it particularly valuable in the design of specialized metal complexes for various applications.
Propriétés
Formule moléculaire |
C36H38N4O2 |
|---|---|
Poids moléculaire |
558.7 g/mol |
Nom IUPAC |
(4S)-4-benzyl-2-[2-[6-[6-[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]pyridin-2-yl]pyridin-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C36H38N4O2/c1-35(2,33-37-27(23-41-33)21-25-13-7-5-8-14-25)31-19-11-17-29(39-31)30-18-12-20-32(40-30)36(3,4)34-38-28(24-42-34)22-26-15-9-6-10-16-26/h5-20,27-28H,21-24H2,1-4H3/t27-,28-/m0/s1 |
Clé InChI |
LTILSACXDMXEPM-NSOVKSMOSA-N |
SMILES isomérique |
CC(C)(C1=CC=CC(=N1)C2=NC(=CC=C2)C(C)(C)C3=N[C@H](CO3)CC4=CC=CC=C4)C5=N[C@H](CO5)CC6=CC=CC=C6 |
SMILES canonique |
CC(C)(C1=CC=CC(=N1)C2=NC(=CC=C2)C(C)(C)C3=NC(CO3)CC4=CC=CC=C4)C5=NC(CO5)CC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


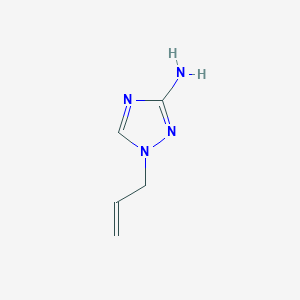
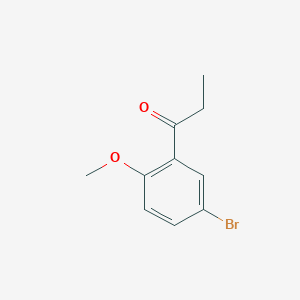
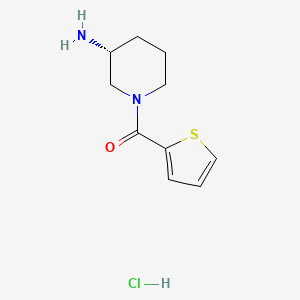
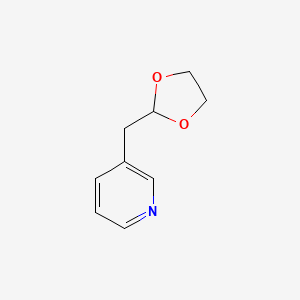
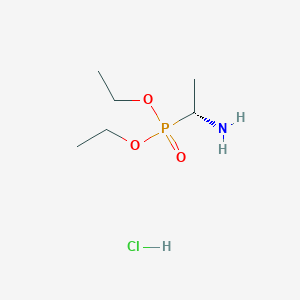
![[(1S,3R,5R,6S,8R,10R,11S,13R,16S,18R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-5,10,15,25,30,35,40-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-20-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13146637.png)
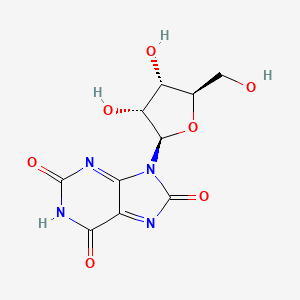
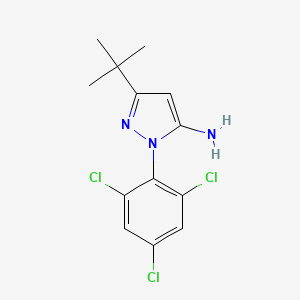
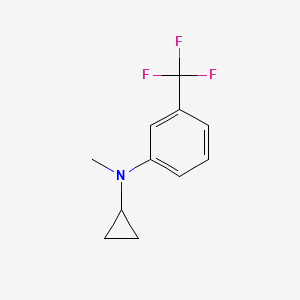
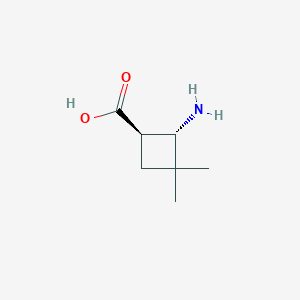
![(1S,3R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55S,56S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol](/img/structure/B13146679.png)
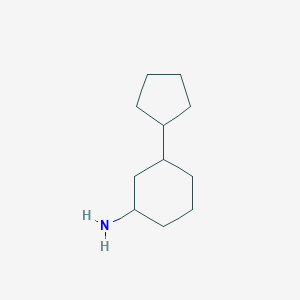

![3-Iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B13146707.png)
